molecular formula C11H17NO B13058488 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13058488
M. Wt: 179.26 g/mol
InChI Key: UHMYHZGCCWORAV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL typically involves the reaction of 2,5-dimethylbenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may lead to the formation of secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly in neurotransmitter research.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: May be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simple phenethylamine with similar structural features.

    2-(2,5-Dimethoxyphenyl)-2-(methylamino)ethan-1-OL: A compound with additional methoxy groups on the aromatic ring.

Uniqueness

2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is unique due to the presence of dimethyl groups on the aromatic ring, which may influence its chemical reactivity and biological activity compared to other phenethylamines.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3

InChI Key

UHMYHZGCCWORAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CO)NC

Origin of Product

United States

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